rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20FNO4S and a molecular weight of 281.35 g/mol . This compound is characterized by the presence of a fluorosulfonyl group attached to a cyclopentyl ring, which is further connected to a carbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate typically involves the reaction of tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate involves the interaction of the fluorosulfonyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s effects are mediated through pathways involving covalent bonding to nucleophilic sites on target molecules.
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
tert-butyl N-[(1R,3S)-3-(chlorosulfonyl)methyl]cyclopentyl]carbamate: Contains a chlorosulfonyl group instead of a fluorosulfonyl group, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYXYGBEHUIPJB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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